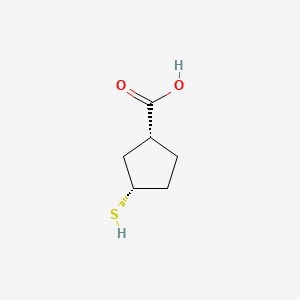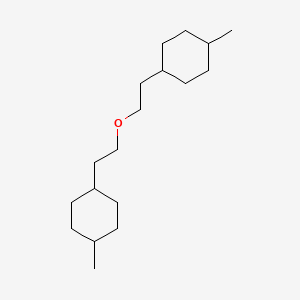
Cyclohexane, 1,1'-(oxydi-2,1-ethanediyl)bis[4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is a chemical compound with the molecular formula C18H34O2. It is known for its unique structure, which includes two 4-methylcyclohexane rings connected by an ethylene oxide bridge. This compound is used in various industrial and research applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) typically involves the reaction of 4-methylcyclohexanol with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway. The process requires precise temperature and pressure control to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethylene oxide bridge and the methyl groups on the cyclohexane rings .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethylene oxide bridge, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) involves its interaction with specific molecular targets and pathways. The ethylene oxide bridge and the methyl groups on the cyclohexane rings play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, leading to its diverse range of effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane)
- Oxydi-2,1-ethanediyl bismethacrylate
- Quaternary ammonium compounds, (oxydi-2,1-ethanediyl)bis [coco alkyldimethyl, dichlorides]
Uniqueness
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is unique due to its specific structure, which includes two 4-methylcyclohexane rings connected by an ethylene oxide bridge. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H34O |
|---|---|
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
1-methyl-4-[2-[2-(4-methylcyclohexyl)ethoxy]ethyl]cyclohexane |
InChI |
InChI=1S/C18H34O/c1-15-3-7-17(8-4-15)11-13-19-14-12-18-9-5-16(2)6-10-18/h15-18H,3-14H2,1-2H3 |
InChI-Schlüssel |
IDUAXNKQWGBLIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)CCOCCC2CCC(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




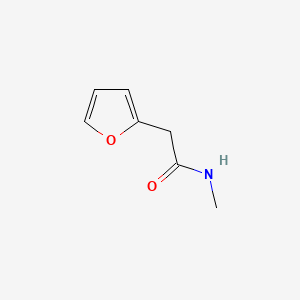
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
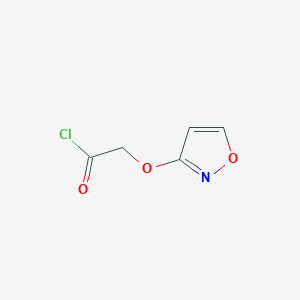
methanone](/img/structure/B13809100.png)

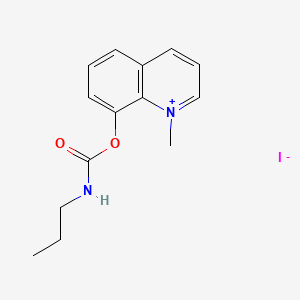

![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
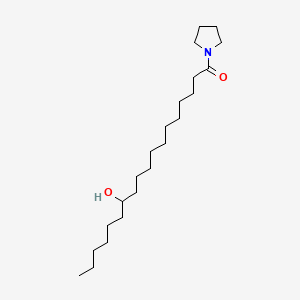

![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
